Cas no 886909-96-2 (5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(furan-2-yl)methyl)-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(furan-2-yl)methyl)-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質
名前と識別子
-
- Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl-2-furanylmethyl)-2-ethyl-
- 5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(furan-2-yl)methyl)-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
-
- インチ: 1S/C18H22N4O4S/c1-2-13-19-17-22(20-13)16(23)15(27-17)14(12-4-3-9-24-12)21-7-5-18(6-8-21)25-10-11-26-18/h3-4,9,14,23H,2,5-8,10-11H2,1H3
- InChIKey: LOKMBRNYDLBEAQ-UHFFFAOYSA-N
- ほほえんだ: N1=C(CC)N=C2SC(C(N3CCC4(OCCO4)CC3)C3=CC=CO3)=C(O)N12
5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(furan-2-yl)methyl)-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2631-0319-15mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886909-96-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2631-0319-20mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886909-96-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2631-0319-5mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886909-96-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2631-0319-5μmol |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886909-96-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2631-0319-40mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886909-96-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2631-0319-3mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886909-96-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2631-0319-2μmol |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886909-96-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2631-0319-30mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886909-96-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2631-0319-50mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886909-96-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2631-0319-100mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886909-96-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(furan-2-yl)methyl)-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(furan-2-yl)methyl)-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-olに関する追加情報
Introducing 5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(furan-2-yl)methyl)-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS No. 886909-96-2): A Compound with Promising Applications in Modern Medicinal Chemistry
5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(furan-2-yl)methyl)-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol, identified by its unique Chemical Abstracts Service (CAS) number 886909-96-2, represents a fascinating compound that has garnered significant attention in the realm of medicinal chemistry. This intricate molecular structure combines several key pharmacophoric elements, making it a promising candidate for further exploration in therapeutic applications.
The compound's molecular framework is characterized by a complex spirocyclic system, specifically 1,4-dioxa-8-azaspiro4.5decan-8-yl, which introduces a rigid bicyclic core with oxygen and nitrogen atoms. This spirocyclic moiety is known to enhance the metabolic stability and bioavailability of molecules, a crucial factor in drug design. Additionally, the presence of a furan ring at the position linked to the spirocyclic system ((furan-2-yl)methyl) adds another layer of functional diversity, enabling potential interactions with biological targets through hydrogen bonding and other non-covalent forces.
The triazole and thiazole rings are prominent features in 5-( { 1 , 4 - dioxa - 8 - azaspiro4 . 5 decan - 8 - yl } ( furan - 2 - ylmethyl ) ) - 2 - ethyl - 1 , 2 , 4triazolo3 , 2 - b1 , 3thiazol - 6 - ol, each contributing unique pharmacological properties. The triazole ring is widely recognized for its role in antiviral and anti-inflammatory agents due to its ability to modulate enzyme activities and receptor interactions. Meanwhile, the thiazole ring is a common scaffold in antibiotics and antifungal drugs, showcasing its versatility in medicinal chemistry.
The ethyl substituent at the 2-position of the triazole ring further fine-tunes the compound's pharmacokinetic profile by influencing solubility and distribution within biological systems. This structural feature aligns with current trends in drug development, where optimizing solubility is essential for achieving desired therapeutic efficacy.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions using tools like molecular docking and virtual screening. These techniques have been instrumental in identifying novel drug candidates by evaluating their binding affinity to biological targets. In this context, 5-( { 1 , 4 - dioxa - 8 - azaspiro4 . 5 decan - 8 - yl } ( furan - 2 - ylmethyl ) ) - 2 - ethyl - 1 , 2 , 4triazolo3 , 2 - b1 , 3thiazol - 6 - ol has shown promising interactions with various enzymes and receptors implicated in inflammatory and infectious diseases.
One of the most intriguing aspects of this compound is its potential application in addressing emerging challenges in healthcare. The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action. The structural features of 5-( { 1 , 4 - dioxa - 8 - azaspiro4 . 5 decan - 8 - yl } ( furan - 2 - ylmethyl ) ) - 2 - ethyl - 1 , 2 , 4triazolo3 , 2 - b1 , 3thiazol - 6 - ol make it a compelling candidate for further investigation as an antimicrobial agent.
Furthermore, the compound's ability to modulate inflammatory pathways has sparked interest among researchers exploring therapies for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. By targeting specific inflammatory mediators and enzymes, this molecule could offer a new approach to managing these conditions without the side effects associated with traditional anti-inflammatory drugs.
The synthesis of 5-( { 1 , 4 - dioxa - 8 - azaspiro4 . 5 decan --8-- yl } ( furan --2-- ylmethyl ) ) --2-- ethyl --1-- , --2-- , --4triazolo--3-- , --2-- b--1-- , --3thiazol--6--ol presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise stereocontrol during its construction to ensure optimal biological activity. However, recent advances in synthetic methodologies have made it feasible to access such complex structures with high yields and purity.
In conclusion,5-( {1,4-dioxa-8-azaspiro4.5decan}-8-y)l(furan)-methyl)-}-ethyl-l,-,-42-triazo]-}-b-l,-,-35-thia]zol-l]-ol (CAS No.-886909-l96-l) represents-a-promising-compound-with-a-complex-and-functionalized-molecular-framework.-Its-potential-applications-in-drug-discovery,-particularly-in-the-development-of-new antimicrobial-and anti-inflammatory-agents,-make-it-a-compelling-area-of-research-for-future-studies.-With-the advancement-of-synthetic-methods-and-computational-tools,-this-molecule-is-positioned-to-make-significant-contributions-to-modern-medicinalchemistry.
886909-96-2 (5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(furan-2-yl)methyl)-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) 関連製品
- 1805602-42-9(Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate)
- 6883-81-4(5,6,7,8-tetrahydronaphthalen-2-ylmethanol)
- 2097919-96-3(N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide)
- 2097911-60-7(N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide)
- 1207040-32-1(ethyl 2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate)
- 2138564-63-1(2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid)
- 2034425-50-6(3-(2-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one)
- 1375257-01-4(5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine)
- 915726-39-5(1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-)
- 1804040-13-8(2-Bromo-6-(2-bromopropanoyl)benzaldehyde)



